Adenosine receptor inhibitor 1
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Overview
Description
Adenosine receptor inhibitor 1 is a compound that targets adenosine receptors, which are a class of G protein-coupled receptors. These receptors play a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and immune responses. By inhibiting these receptors, this compound can modulate these processes, making it a valuable compound in both research and therapeutic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor inhibitor 1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of nucleophilic substitution reactions, cyclization, and various protection-deprotection strategies to achieve the desired molecular architecture .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow chemistry and the use of automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Adenosine receptor inhibitor 1 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for structural diversification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Adenosine receptor inhibitor 1 has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of adenosine receptors and to develop new inhibitors with improved efficacy and selectivity.
Biology: The compound is employed to investigate the physiological roles of adenosine receptors in various biological systems, including the nervous and immune systems.
Medicine: this compound is explored as a potential therapeutic agent for conditions such as cardiovascular diseases, neurological disorders, and inflammatory conditions.
Industry: In industrial settings, the compound is used in the development of new drugs and as a tool for high-throughput screening assays .
Mechanism of Action
Adenosine receptor inhibitor 1 exerts its effects by binding to adenosine receptors and preventing their activation by endogenous adenosine. This inhibition can modulate various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The specific molecular targets and pathways involved depend on the receptor subtype (A1, A2A, A2B, or A3) that the inhibitor interacts with .
Comparison with Similar Compounds
Caffeine: A well-known adenosine receptor antagonist that primarily targets A1 and A2A receptors.
Theophylline: Another adenosine receptor antagonist with similar effects to caffeine but with additional bronchodilator properties.
Dipyridamole: An adenosine uptake inhibitor that indirectly increases adenosine levels and receptor activation
Uniqueness: Adenosine receptor inhibitor 1 is unique in its specific binding affinity and selectivity for certain adenosine receptor subtypes. This selectivity allows for more targeted modulation of physiological processes, reducing the likelihood of off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C17H19ClFN5O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
8-[(6-chloro-2-fluoro-3-methoxyphenyl)methylamino]-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClFN5O3/c1-5-24-15(25)13-14(23(3)17(24)26)21-16(22(13)2)20-8-9-10(18)6-7-11(27-4)12(9)19/h6-7H,5,8H2,1-4H3,(H,20,21) |
InChI Key |
HKSYRVBXUDUZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NCC3=C(C=CC(=C3F)OC)Cl)N(C1=O)C |
Origin of Product |
United States |
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